Bhq-1 nhs

FRET efficiency quencher comparison Cy5 quenching

BHQ-1 NHS is a non-fluorescent dark quencher (534 nm, 480–580 nm) optimized for FAM, TET, JOE, and HEX probes. Unlike TAMRA (native fluorescence bleed-through) and Dabcyl (poor spectral overlap), BHQ-1 achieves 91–93% quenching efficiency with zero intrinsic background—maximizing SNR for low-copy transcript detection and multiplex qPCR. The NHS ester enables efficient amine-conjugation (pH 7–9) to oligonucleotides, peptides, and proteins for dual-labeled probes, post-synthetic modifications, and protease assays.

Molecular Formula C30H31N7O7
Molecular Weight 601.6 g/mol
Cat. No. B12379880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBhq-1 nhs
Molecular FormulaC30H31N7O7
Molecular Weight601.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)N=NC3=CC=C(C=C3)N(C)CCCC(=O)ON4C(=O)CCC4=O)OC)[N+](=O)[O-]
InChIInChI=1S/C30H31N7O7/c1-19-7-12-23(26(16-19)37(41)42)32-33-24-18-27(43-4)25(17-20(24)2)34-31-21-8-10-22(11-9-21)35(3)15-5-6-30(40)44-36-28(38)13-14-29(36)39/h7-12,16-18H,5-6,13-15H2,1-4H3
InChIKeyQIDPAHFSJZFKAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BHQ-1 NHS: Spectral Range and Activation Chemistry for Green-Yellow Fluorophore Quenching


BHQ-1 NHS (Black Hole Quencher-1 N-hydroxysuccinimidyl ester, CAS 916753-61-2) is an amine-reactive, non-fluorescent dark quencher with a polyaromatic-azo backbone . It exhibits an absorption maximum at 534 nm and an effective quenching range of 480–580 nm, optimally paired with green to yellow-emitting fluorophores such as FAM, TET, JOE, and HEX . The NHS ester enables efficient covalent conjugation to primary amines on oligonucleotides, peptides, and proteins under mild conditions (pH 7–9), forming stable amide bonds without compromising biomolecular activity .

Why BHQ-1 NHS Cannot Be Substituted by Other In-Class Quenchers in Green-Channel Assays


In fluorescence-based assays, quencher selection is not interchangeable due to fundamental differences in spectral overlap, intrinsic background fluorescence, and quenching mechanism compatibility. For fluorophores emitting in the 500–560 nm range (e.g., FAM, HEX, JOE), substituting BHQ-1 with alternatives like TAMRA introduces native fluorescence bleed-through that elevates background and reduces assay sensitivity . Substituting with Dabcyl results in suboptimal spectral overlap (absorption maximum 474 nm vs. BHQ-1's 534 nm), compromising FRET efficiency in linear dual-labeled probes . Even within the BHQ family, BHQ-2 (550–650 nm) is spectrally mismatched for green-yellow dyes and may be more susceptible to degradation in certain conditions .

BHQ-1 NHS Comparative Performance Data for Procurement Decisions


BHQ-1 vs. Dabcyl: Superior FRET Quenching Efficiency for Cy5-Labeled Probes

In a comprehensive evaluation of 22 fluorophores, BHQ dyes (BHQ-1/BHQ-2) demonstrated significantly higher quenching efficiency than Dabcyl for far-red dyes. For Cy5 (emission ~670 nm), BHQ dyes achieved 96% quenching efficiency, whereas Dabcyl achieved only 84% [1]. For shorter wavelength fluorophores like fluorescein, BHQ-1 and Dabcyl performed comparably (91–93%), but BHQ-1's broader and red-shifted absorption spectrum (480–580 nm, λmax 534 nm) provides superior spectral overlap with green-yellow dyes in FRET-based dual-labeled probes compared to Dabcyl's absorption maximum of 474 nm [2].

FRET efficiency quencher comparison Cy5 quenching molecular beacon

BHQ-1 vs. TAMRA: Elimination of Intrinsic Background Fluorescence in qPCR Probes

TAMRA, a traditional fluorescent quencher, emits its own fluorescence that bleeds into the FAM detection channel, increasing background and limiting sensitivity. In contrast, BHQ-1 is a true dark quencher with no native fluorescence, emitting absorbed energy as heat rather than light . This eliminates background bleed-through, resulting in significantly higher signal-to-noise ratios in dual-labeled qPCR probes .

dark quencher background fluorescence qPCR sensitivity signal-to-noise ratio

BHQ-1 Spectral Overlap with FAM/TET/JOE vs. Dabcyl: Enhanced FRET Efficiency

BHQ-1's absorption maximum of 534 nm is directly superimposable with the emission maxima of FAM (~520 nm), TET (~538 nm), and JOE (~548 nm), providing optimal spectral overlap for FRET-based quenching in linear dual-labeled probes . In contrast, Dabcyl's absorption maximum of 474 nm lies below the emission maxima of these fluorophores, resulting in significantly reduced FRET efficiency . This spectral mismatch makes Dabcyl a poor choice for linear dual-labeled probes, limiting its utility to molecular beacons where static quenching predominates .

spectral overlap FRET efficiency FAM quenching dual-labeled probe

BHQ-1 NHS: Versatile Post-Synthetic Labeling vs. Phosphoramidite-Only Alternatives

The NHS ester functionality of BHQ-1 NHS enables post-synthetic conjugation to a wide range of amine-containing biomolecules under mild conditions (pH 7–9, aqueous buffers with organic co-solvent), forming stable amide bonds . This contrasts with phosphoramidite-based quencher formats (e.g., BHQ-1-dT) that are restricted to automated oligonucleotide synthesis. The NHS ester form allows labeling of proteins (via lysine residues), peptides, amine-modified oligonucleotides, and other amine-containing molecules after synthesis or purification [1]. Typical coupling yields for 5'-amino-modified oligonucleotides are approximately 16 nmol final yield from a 1 µmol scale synthesis .

amine-reactive post-synthetic labeling oligonucleotide conjugation protein labeling

BHQ-1 vs. BHQ-2: Optimized for Green-Yellow Dyes with Reduced Degradation Susceptibility

While both BHQ-1 and BHQ-2 are dark quenchers, their spectral ranges are distinct and non-overlapping for optimal use. BHQ-1 absorbs in the 480–580 nm range (λmax 534 nm) and is paired with FAM, TET, JOE, and HEX . BHQ-2 absorbs in the 550–650 nm range (λmax 579 nm) and is paired with TAMRA, ROX, and Cy3 . For green-yellow fluorophores, BHQ-1 provides optimal spectral overlap; using BHQ-2 would result in significantly reduced quenching efficiency due to spectral mismatch. Additionally, BHQ-2 is noted to be susceptible to degradation under certain conditions, whereas BHQ-1 is recommended when degradation is a concern .

spectral selection quencher stability multiplex qPCR fluorophore pairing

BHQ-1 NHS Solubility and Storage: Defined Parameters for Reproducible Conjugation

BHQ-1 NHS exhibits a defined solubility of 4.35 mg/mL (7.23 mM) in DMSO, requiring ultrasonication and the use of freshly opened, anhydrous DMSO due to the hygroscopic nature of the solvent and the hydrolysis sensitivity of the NHS ester . Stock solutions stored at -80°C remain stable for up to 6 months, while storage at -20°C is limited to 1 month; repeated freeze-thaw cycles should be avoided . These defined parameters ensure consistent and reproducible conjugation yields, which is critical for quantitative assays.

solubility storage conditions conjugation reproducibility DMSO

Optimized Use Cases for BHQ-1 NHS Based on Performance Evidence


High-Sensitivity qPCR Probes for Low-Abundance Transcript Detection

For assays targeting low-copy transcripts where background fluorescence can mask true signal, BHQ-1 NHS-conjugated dual-labeled probes (e.g., FAM-BHQ-1) provide superior signal-to-noise ratios compared to TAMRA-quenched probes due to the absence of intrinsic quencher fluorescence . The high quenching efficiency (91–93% for fluorescein-class dyes) ensures low baseline signal, maximizing the dynamic range for quantification of rare targets [1].

Multiplex qPCR Assays Requiring Minimal Spectral Cross-Talk

In multiplex qPCR panels utilizing FAM, HEX/JOE, and ROX channels, BHQ-1 NHS is the optimal quencher for green-channel probes (FAM, TET, JOE). Its dark quencher property eliminates secondary fluorescence emission that would otherwise bleed into adjacent detection channels, simplifying assay design and improving multiplexing accuracy . BHQ-2 and BHQ-3 are then used for orange-red and far-red channels, respectively, enabling clean spectral separation [1].

Post-Synthetic Labeling of Amine-Modified Oligonucleotides and Peptides

For custom oligonucleotides that require a quencher but cannot be synthesized with a phosphoramidite due to sequence constraints or post-synthetic modification needs, BHQ-1 NHS enables efficient conjugation to a 5'- or 3'-terminal primary amine via a C6 or C12 linker . This post-synthetic approach yields approximately 16 nmol of purified conjugate from a 1 µmol scale synthesis, providing sufficient material for extensive assay validation [1].

FRET-Based Protease Activity Assays

For protease assays utilizing internally quenched peptide substrates, BHQ-1 NHS enables labeling of lysine residues within peptides to create FRET pairs with green-emitting fluorophores (e.g., FAM, FITC). The efficient quenching (91–93% for fluorescein-class dyes) ensures low background fluorescence in the intact substrate, while protease cleavage releases the fluorophore, generating a robust signal increase for real-time kinetic monitoring .

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